molecular formula C13H25NO B1391174 (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol CAS No. 1218361-75-1

(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol

Cat. No. B1391174
M. Wt: 211.34 g/mol
InChI Key: MFZQTEPQOCJIFK-CHWSQXEVSA-N
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Description

“(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol” is a chemical compound with the molecular formula C13H25NO . It is listed under CAS No. 1218361-75-1 .


Molecular Structure Analysis

The compound contains a cyclohexane ring, which is known to adopt a chair conformation due to its stability . The cyclohexane ring in this compound is substituted with a cyclohexyl(methyl)amino group at the 2-position and a hydroxyl group at the 1-position .

Scientific Research Applications

Chiral Auxiliaries in Synthesis

(1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and its variants have been used as chiral auxiliaries in synthesis. For example, their addition to alkylzinc chlorides, followed by hydrolysis, enabled the production of (R)-α-hydroxy acids with high optical purity, demonstrating their utility in enantioselective synthesis (Basavaiah & Krishna, 1995).

Ligand Synthesis and Characterization

Compounds related to (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol have been synthesized and characterized as ligands for metal complexes. These studies focus on their spectroscopic and thermal properties, contributing to our understanding of such compounds in coordination chemistry (Baran, Kaya, & Turkyilmaz, 2012).

Mannich Base Synthesis

Research includes the preparation and characterization of Mannich -β-amino carbonyl compounds, with (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol derivatives being key components. These studies contribute to organic chemistry, particularly in understanding the synthesis and properties of novel Mannich bases (Hussein & Yousif, 2021).

Molecular Recognition Studies

Optically pure derivatives of (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol have been used in molecular recognition, particularly in the discrimination of isomers via NMR or fluorescence spectroscopy. This application is significant in analytical chemistry for isomer detection (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h11-13,15H,2-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQTEPQOCJIFK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 2
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 3
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 4
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 5
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol

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